1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Description
1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a heterocyclic compound featuring a triazolobenzothiazole core linked to a 4-methoxyphenyl-substituted ethanone moiety. Its synthesis typically involves condensation reactions between α-halogenated ketones and triazole-thione precursors under alkaline conditions, as seen in analogous triazolothiadiazole syntheses (e.g., sodium ethoxide/ethanol systems) . The 4-methoxyphenyl group enhances electron density and may influence bioactivity, solubility, and metabolic stability.
Properties
Molecular Formula |
C17H13N3O2S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C17H13N3O2S2/c1-22-12-8-6-11(7-9-12)14(21)10-23-16-18-19-17-20(16)13-4-2-3-5-15(13)24-17/h2-9H,10H2,1H3 |
InChI Key |
CAWURFHXTNXMEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Formic Acid
Heating 2-hydrazinobenzothiazole in formic acid under reflux conditions induces cyclization to form the triazole ring. For example, 6-methyltriazolo[3,4-b]benzothiazole was synthesized by refluxing 2-hydrazino-6-methylbenzothiazole in formic acid for 9 hours, yielding 10% after crystallization. This method, while straightforward, often requires prolonged reaction times and yields modest outputs due to competing side reactions.
Urea-Mediated Cyclization
Alternative protocols employ urea as a cyclizing agent. A mixture of 2-hydrazinobenzothiazole and urea heated at 180–190°C for 6 hours produces the triazolobenzothiazole core. This solid-phase reaction avoids solvents but demands precise temperature control to prevent decomposition.
Key Reaction Conditions:
| Method | Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Formic acid reflux | HCOOH | Reflux | 9 h | 10% | |
| Urea fusion | Urea | 180–190°C | 6 h | 15% |
Functionalization at the C-3 Position: Introducing the Sulfanyl Group
The sulfanyl (-S-) group at position 3 of the triazolobenzothiazole is introduced via nucleophilic substitution or oxidative coupling.
Thiolation via Carbon Disulfide
Reaction of 2-hydrazinobenzothiazole with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) yields the triazolobenzothiazole-3-thione intermediate. Subsequent treatment with active manganese dioxide (MnO₂) in chloroform oxidizes the thione to a ketone, though this step is omitted in sulfanyl ethanone synthesis.
Alkylation with Haloethanone Derivatives
The target compound’s ethanone-sulfanyl linkage is established by reacting triazolobenzothiazole-3-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone. This SN₂ reaction proceeds in polar aprotic solvents (e.g., acetonitrile) with bases like triethylamine or diisopropylethylamine to scavenge HBr.
-
Combine 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (10 g), 4-dimethylaminopyridine (DMAP, 1.3 g), and diisopropylethylamine (6.69 g) in acetonitrile.
-
Add pyridine-3-sulfonyl chloride (7.89 g) dropwise at 40–50°C.
-
Stir for 1 hour, quench with water, and adjust to pH 4–5 with HCl.
-
Isolate the product via crystallization (78.39% yield).
Optimization of the Ethanone Moiety
The 4-methoxyphenyl ethanone segment is typically prepared via Friedel-Crafts acylation of anisole with acetyl chloride, though direct commercial availability of intermediates simplifies synthesis.
Bromination of 1-(4-Methoxyphenyl)Ethanone
Treatment of 1-(4-methoxyphenyl)ethanone with bromine in acetic acid generates 2-bromo-1-(4-methoxyphenyl)ethanone, a critical electrophile for sulfide bond formation.
Final Coupling and Purification
The convergent synthesis involves coupling the triazolobenzothiazole-3-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone.
Representative Procedure :
Analytical Validation:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the core structure.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Bulky groups (e.g., tetramethyl-dihydroquinolinyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity Trends : Acetamide derivatives (e.g., ) may exhibit different pharmacokinetic profiles compared to ketone-based analogues due to hydrogen-bonding capabilities.
Comparison with Analogues :
- Bis-Triazolothiadiazines (): Dimeric structures require two equivalents of α-bromoethanone, differing from the monomeric target compound.
- Pyrazole-Triazole Hybrids (): Synthesized via multi-step sequences involving hydrazine hydrate and POCl3-mediated cyclization, highlighting the versatility of triazole-based syntheses.
Physicochemical Properties
Biological Activity
1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer potential and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 448.56 g/mol. The compound features a methoxyphenyl group and a triazolo-benzothiazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O2S2 |
| Molar Mass | 448.56 g/mol |
| Density | 1.39 ± 0.1 g/cm³ |
| pKa | 0.57 ± 0.40 |
Anticancer Activity
Research indicates that derivatives of compounds containing the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold exhibit notable antitumor properties. A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines, including leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer.
- In Vitro Studies : The compound demonstrated significant cytotoxicity across multiple cancer cell lines with IC50 values in the nanomolar range. For instance, it was particularly effective against MDA-MB-468 breast cancer cells when certain alkyl substitutions were made to the structure .
The proposed mechanism of action for this compound involves the inhibition of specific cellular pathways critical for cancer cell proliferation. The incorporation of sulfur and nitrogen heterocycles in its structure enhances its ability to interact with biological targets.
- Cell Cycle Arrest : Studies suggest that the compound may induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been observed that the compound can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Case Studies
- Study on Antineoplastic Activity : In a comprehensive study involving 60 different cancer cell lines, derivatives of this compound were tested for their antitumor efficacy using the sulforhodamine B assay. Results indicated that modifications to the triazole moiety significantly influenced cytotoxicity .
- Comparative Analysis with Other Compounds : A comparative study highlighted that similar compounds with different substituents exhibited varying degrees of biological activity. For example, compounds with alkyl substituents showed enhanced activity against specific cancer types compared to their unsubstituted counterparts .
Q & A
What are the key synthetic challenges in preparing 1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
Synthesis involves multi-step reactions, including triazole ring formation and thioether linkage. Critical steps include:
- Triazole Core Construction : Use of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione derivatives under nucleophilic substitution (e.g., ethanol reflux) .
- Thioether Coupling : Reaction of bromo-ethanone intermediates with triazole-thiolates under basic conditions (e.g., NaOMe/DMF at 100°C) .
- Demethylation/Functionalization : Controlled demethylation using dodecane-1-thiol in DMF to introduce hydroxyl groups for further derivatization .
Optimization Tips : Monitor reaction progress via TLC/HPLC, adjust solvent polarity (e.g., toluene for steric control), and use catalysts like acetic acid for cyclization .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH₃), triazole protons (δ 8.0–9.0 ppm), and sulfanyl-linked ethanone (δ ~4.5 ppm for SCH₂). 2D NMR (COSY, HSQC) clarifies connectivity .
- X-ray Crystallography : Resolves spatial arrangement of the triazolobenzothiazole core and confirms sulfanyl-ethanone bond geometry (e.g., torsion angles < 10° for planarity) .
Example : Single-crystal analysis of a related compound (1-(4-Methoxyphenyl)-2-triazolyl-ethanone) confirmed a dihedral angle of 12.3° between triazole and methoxyphenyl planes .
What strategies are effective in analyzing structure-activity relationships (SAR) for triazolobenzothiazole derivatives?
Level : Advanced
Methodological Answer :
SAR Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
